4-chloro-1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole
Overview
Description
4-Chloro-1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole is a chemical compound with a molecular formula of C10H6Cl3N3O2 This compound is characterized by the presence of a pyrazole ring substituted with chloro, dichlorobenzyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Benzylation: The 2,4-dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.
Nitration: The nitro group can be introduced via nitration using nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Reduction: 4-chloro-1-(2,4-dichlorobenzyl)-3-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and dichlorobenzyl groups may enhance the compound’s ability to interact with hydrophobic regions of target molecules.
Comparison with Similar Compounds
- 4-Chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine
- 4-Chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole
Comparison: 4-Chloro-1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can participate in redox reactions, making this compound more versatile in various applications.
Properties
IUPAC Name |
4-chloro-1-[(2,4-dichlorophenyl)methyl]-3-nitropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N3O2/c11-7-2-1-6(8(12)3-7)4-15-5-9(13)10(14-15)16(17)18/h1-3,5H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCMKTCWZNIFDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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